molecular formula C22H21FN2 B215011 3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline

3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline

Cat. No.: B215011
M. Wt: 332.4 g/mol
InChI Key: GNUDLKJUYSXMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated quinoline derivative.

Chemical Reactions Analysis

3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, disrupting the normal function of enzymes and leading to various biological effects .

Comparison with Similar Compounds

3-(5-fluoro-3,3,4,4-tetramethyl-3,4-dihydroisoquinolin-1-yl)quinoline is unique due to its specific fluorination pattern and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and biological activities.

Properties

Molecular Formula

C22H21FN2

Molecular Weight

332.4 g/mol

IUPAC Name

5-fluoro-3,3,4,4-tetramethyl-1-quinolin-3-ylisoquinoline

InChI

InChI=1S/C22H21FN2/c1-21(2)19-16(9-7-10-17(19)23)20(25-22(21,3)4)15-12-14-8-5-6-11-18(14)24-13-15/h5-13H,1-4H3

InChI Key

GNUDLKJUYSXMNO-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=CC=C2F)C(=NC1(C)C)C3=CC4=CC=CC=C4N=C3)C

Canonical SMILES

CC1(C2=C(C=CC=C2F)C(=NC1(C)C)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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